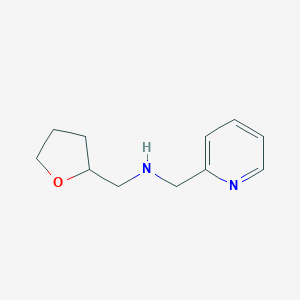

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves a transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Chemical Reactions Analysis

The chemical reactions involving this compound seem to involve base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C (sp3)–C (sp3) bonds . This leads to the formation of β- (pyridin-2-yl)-methyl ketones .Applications De Recherche Scientifique

1. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

2. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

3. Tetracyclic Spirooxindole Blockers of hNaV1.7

- Summary of Application : This research investigates the use of tetracyclic spirooxindoles as blockers of hNaV1.7, a voltage-gated sodium channel subtype involved in pain conditions .

- Methods of Application : The study involves the synthesis of tetracyclic spirooxindoles and their testing as blockers of hNaV1.7. The compounds were evaluated for their in vitro potency, bioavailability, solubility, and stability .

- Results or Outcomes : The research led to the discovery of a potent hNaV1.7 blocker with improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

4. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

5. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

Propriétés

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSTUWDAHPXEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389942 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

202199-02-8 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)